molecular formula C9H19NO3 B8054301 3-(1-Amino-2-(tert-butoxy)ethyl)oxetan-3-ol

3-(1-Amino-2-(tert-butoxy)ethyl)oxetan-3-ol

Cat. No.: B8054301
M. Wt: 189.25 g/mol
InChI Key: MFFLSPBLABZBEG-UHFFFAOYSA-N
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Description

3-(1-Amino-2-(tert-butoxy)ethyl)oxetan-3-ol is a complex organic compound with a unique structure that includes an oxetane ring, an amino group, and a tert-butyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-(tert-butoxy)ethyl)oxetan-3-ol typically involves multiple steps. One common method includes the reaction of 2-methylpropan-2-ol with an appropriate oxetane precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-(tert-butoxy)ethyl)oxetan-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group or the ether group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

3-(1-Amino-2-(tert-butoxy)ethyl)oxetan-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-(tert-butoxy)ethyl)oxetan-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-Propanol, 2-amino-2-methyl-: Similar in structure but lacks the oxetane ring.

    2-Amino-2-methylpropan-1-ol: Another related compound with a simpler structure.

Uniqueness

3-(1-Amino-2-(tert-butoxy)ethyl)oxetan-3-ol is unique due to its combination of an oxetane ring, an amino group, and a tert-butyl ether. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds .

Properties

IUPAC Name

3-[1-amino-2-[(2-methylpropan-2-yl)oxy]ethyl]oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-8(2,3)13-4-7(10)9(11)5-12-6-9/h7,11H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFLSPBLABZBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C1(COC1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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